(2S)-2-Methyl-3-quinolin-3-ylpropan-1-amine
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Overview
Description
(2S)-2-Methyl-3-quinolin-3-ylpropan-1-amine is an organic compound that belongs to the class of amines It features a quinoline ring, which is a fused ring structure containing a benzene ring and a pyridine ring, attached to a propan-1-amine chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-Methyl-3-quinolin-3-ylpropan-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-methylquinoline and a suitable amine precursor.
Formation of Intermediate: The initial step involves the formation of an intermediate compound through a series of reactions, including alkylation and reduction.
Final Product Formation: The intermediate is then subjected to further reactions, such as reductive amination, to yield the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-Methyl-3-quinolin-3-ylpropan-1-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can modify the quinoline ring or the amine group.
Substitution: The compound can undergo substitution reactions, where functional groups on the quinoline ring are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed.
Major Products
The major products formed from these reactions include various quinoline derivatives, which can have different functional groups such as hydroxyl, amino, or halogen groups.
Scientific Research Applications
(2S)-2-Methyl-3-quinolin-3-ylpropan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of drugs targeting neurological disorders.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (2S)-2-Methyl-3-quinolin-3-ylpropan-1-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
(2S)-2-Methyl-3-phenylpropanoic acid: This compound has a similar structure but with a phenyl group instead of a quinoline ring.
(1R,2S)-2-Phenylcyclopropanaminium: Another related compound with a cyclopropane ring and phenyl group.
Uniqueness
(2S)-2-Methyl-3-quinolin-3-ylpropan-1-amine is unique due to the presence of the quinoline ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
(2S)-2-methyl-3-quinolin-3-ylpropan-1-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2/c1-10(8-14)6-11-7-12-4-2-3-5-13(12)15-9-11/h2-5,7,9-10H,6,8,14H2,1H3/t10-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIUIKJJRFANNIQ-JTQLQIEISA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC2=CC=CC=C2N=C1)CN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CC1=CC2=CC=CC=C2N=C1)CN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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